Vamidothion

描述

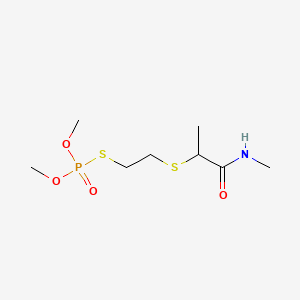

Structure

3D Structure

属性

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO4PS2/c1-7(8(10)9-2)15-5-6-16-14(11,12-3)13-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESVOLZBIFDZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)SCCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO4PS2 | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042510 | |

| Record name | Vamidothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Vamidothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether., In water, 4 kg/L at 20 °C /miscible/, Solubility in water: very good | |

| Record name | VAMIDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000137 [mmHg], Undergoes slight decomp at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexane) are stable. Decomposes in strong acid or alkaline media. VP: negligible at 20 °C., negligible at room temperature | |

| Record name | Vamidothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VAMIDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles, White crystalline | |

CAS No. |

2275-23-2 | |

| Record name | Vamidothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vamidothion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vamidothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMIDOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1G712H762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VAMIDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

43 °C, White waxy solid. Melting point ca 40 °C. /technical vamidothion/, 46-48 °C | |

| Record name | VAMIDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VAMIDOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Vamidothion's Mechanism of Action on the Insect Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamidothion is a systemic organophosphate insecticide and acaricide that exerts its toxic effects on insects by targeting their nervous system.[1] The core mechanism of action involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[3][4] This guide provides a detailed overview of the biochemical interactions, relevant experimental protocols for studying these effects, and a summary of available toxicity data.

The Cholinergic Nervous System in Insects: The Primary Target

The central nervous system (CNS) of insects relies heavily on acetylcholine (ACh) as a primary excitatory neurotransmitter. Cholinergic signaling is crucial for a multitude of physiological processes in insects. The precise regulation of ACh levels in the synaptic cleft is maintained by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate, terminating the nerve impulse.

Mechanism of Action of this compound

As an organophosphate insecticide, this compound's mode of action is centered on the disruption of this critical enzymatic process.

Irreversible Inhibition of Acetylcholinesterase

This compound acts as a potent and irreversible inhibitor of AChE. The phosphorus atom in the this compound molecule attacks the serine hydroxyl group within the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is functionally inactive. The "aging" of this phosphorylated enzyme, a process involving the loss of an alkyl group, renders the inhibition irreversible.

Accumulation of Acetylcholine and Neurotoxicity

With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of postsynaptic acetylcholine receptors (nAChRs and mAChRs). This uncontrolled stimulation results in a state of hyperexcitation of the insect's nervous system, manifesting as tremors, uncoordinated movement, paralysis, and ultimately, death.

Quantitative Data on this compound and Organophosphate Toxicity

Precise quantitative data on the inhibition of insect acetylcholinesterase by this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are not extensively available in the public domain literature. However, toxicity data in the form of LC50 (lethal concentration for 50% of the population) for whole organisms, and comparative data for other organophosphates, provide insight into its potency.

Table 1: Lethal Concentration of this compound against an Insect Parasitoid

| Insect Species | This compound LC50 | This compound LC90 |

| Aphelinus mali (parasitic wasp) | ~1.5 ppm | ~12 ppm |

Data from a laboratory study; field results may vary.

Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibition by Other Organophosphates in Insects

| Organophosphate | Insect Species | Tissue Source | IC50 |

| Paraoxon | Apis mellifera (Honeybee) | Head | 1.1 x 10⁻⁷ M |

| Malaoxon | Apis mellifera (Honeybee) | Head | 2.5 x 10⁻⁶ M |

| Chlorpyrifos-oxon | Culex pipiens (Southern house mosquito) | Homogenate | 2.2 x 10⁻⁸ M |

Experimental Protocols: Assessing Acetylcholinesterase Inhibition

The most common method for determining the in vitro inhibitory effect of compounds like this compound on AChE is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE Activity Assay

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials:

-

Insect tissue (e.g., heads) as the source of AChE

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) solutions of varying concentrations

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize a known weight of insect tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the crude AChE extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well microplate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

AChE extract

-

This compound solution at various concentrations (or solvent for the control).

-

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the ATCI solution to each well to start the reaction.

-

Immediately begin reading the absorbance at 412 nm at regular time intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well.

-

Calculate the percentage of AChE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound disrupts cholinergic signaling by inhibiting AChE.

Caption: Workflow for determining AChE inhibition using Ellman's method.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its potent and irreversible inhibition of acetylcholinesterase in the insect nervous system. This targeted disruption of a critical neurotransmitter pathway leads to the characteristic symptoms of organophosphate poisoning and, ultimately, the death of the insect. The provided experimental protocol offers a robust framework for quantifying the inhibitory potential of this compound and other novel compounds, aiding in the development of more selective and effective crop protection agents. Further research to determine the specific IC50 and Ki values of this compound for a broader range of insect pests would be invaluable for a more complete understanding of its toxicological profile.

References

Vamidothion chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamidothion is an organophosphate insecticide and acaricide known for its systemic activity in plants. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action. Key quantitative data are presented in structured tables for ease of reference. Furthermore, this document outlines generalized experimental protocols for the determination of critical physicochemical parameters and includes a visual representation of its primary biological target interaction.

Chemical Structure and Identification

This compound is chemically identified as O,O-Dimethyl S-(2-(1-methylcarbamoylethylthio)ethyl) phosphorothioate.[1] It is an organic thiophosphate that contains a characteristic phosphorothioate group.[2] The presence of a chiral center results in this compound existing as a mixture of optical isomers.[3]

| Identifier | Value | Source |

| IUPAC Name | 2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide | [2][4] |

| CAS Number | 2275-23-2 | |

| Molecular Formula | C8H18NO4PS2 | |

| SMILES | CC(C(=O)NC)SCCSP(=O)(OC)OC | |

| InChIKey | LESVOLZBIFDZGS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological activity. It presents as colorless crystals or a colorless to pale yellow liquid.

| Property | Value | Source |

| Molecular Weight | 287.34 g/mol | |

| Melting Point | 46-48°C | |

| Boiling Point | Decomposes on burning | |

| Water Solubility | Very good | |

| Vapor Pressure | Negligible at 20°C | |

| Appearance | Colorless crystals |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Water Solubility Determination (Flask Method)

The solubility of an organic compound in water is determined by finding the maximum amount of the substance that can be dissolved in a given amount of water at a specific temperature.

Methodology:

-

A known volume of distilled water is placed in a flask and maintained at a constant temperature (e.g., 20°C) using a water bath.

-

Small, pre-weighed portions of this compound are added to the flask.

-

The mixture is stirred vigorously after each addition until the solid is completely dissolved.

-

The process is continued until a saturated solution is formed, indicated by the persistence of undissolved solid.

-

The total weight of the dissolved this compound is recorded, and the solubility is expressed in grams per 100 mL of water.

Vapor Pressure Determination (Gas Saturation Method)

The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Methodology:

-

A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through or over a sample of this compound maintained at a constant temperature.

-

The inert gas becomes saturated with the vapor of this compound.

-

The mass of this compound vapor carried by the gas is determined by passing the gas stream through a cold trap or an absorbent and measuring the increase in mass.

-

The vapor pressure is then calculated from the mass of vaporized substance, the volume of the carrier gas, and the temperature, using the ideal gas law.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve impulse.

The inhibition of AChE by this compound leads to an accumulation of ACh at the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure and death.

Caption: this compound's inhibition of acetylcholinesterase.

Conclusion

This compound is a potent organophosphate insecticide with well-defined chemical and physical properties. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase, leading to neurotoxicity. The information presented in this guide provides a foundational understanding for researchers and professionals working in the fields of toxicology, environmental science, and drug development. Further research into specific analytical methods and the environmental fate of this compound is encouraged for a more comprehensive risk assessment.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound (Ref: ENT 26613) [sitem.herts.ac.uk]

- 4. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

Vamidothion Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vamidothion, a systemic organophosphate insecticide and acaricide, in various organic solvents. The information is curated to support research, development, and formulation activities.

Core Data: this compound Solubility

The solubility of this compound in a range of organic solvents is summarized in the table below. This data is critical for developing stable formulations and for designing effective extraction and purification protocols.

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Acetonitrile | 1000 | Not Specified | Readily soluble[1] |

| Benzene | 1000 | Not Specified | Readily soluble[1] |

| Chloroform | 1000 | Not Specified | Readily soluble[1] |

| Cyclohexanone | 1000 | Not Specified | Readily soluble[1] |

| Dichloromethane | 1000 | Not Specified | Readily soluble[1] |

| Ethyl acetate | 1000 | Not Specified | Readily soluble |

| Methyl ethyl ketone | 1000 | Not Specified | Readily soluble |

| Toluene | 1000 | Not Specified | Readily soluble |

| Cyclohexane | Almost Insoluble | Not Specified | |

| Petroleum ether | Almost Insoluble | Not Specified | |

| Aliphatic hydrocarbons | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a synthesized approach based on established guidelines for determining the solubility of chemical compounds in organic solvents.

Principle

A known mass of this compound is mixed with a measured volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, signifying the saturation of the solvent with the solute. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound, analytical standard grade

-

Organic solvents, HPLC or analytical grade

-

Volumetric flasks and pipettes, Class A

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system with a flame photometric detector (FPD)

-

Vials for sample analysis

Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for the analytical determination.

-

Sample Preparation: Accurately weigh a known amount of this compound into a series of glass vials.

-

Solvent Addition: Add a measured volume of the organic solvent to each vial. The amounts should be chosen to bracket the expected solubility.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, 30°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow any undissolved solid to settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered solution as necessary with the same organic solvent to fall within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the saturated solution. The solubility is expressed in g/L or other appropriate units. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Methodological and Biological Pathways

To further elucidate the processes related to this compound, the following diagrams, generated using the DOT language, illustrate a generalized workflow for solubility determination and the metabolic pathway of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: Proposed metabolic pathway of this compound in plants.

References

An In-depth Technical Guide on the Environmental Degradation Pathway of Vamidothion in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamidothion, an organophosphate insecticide and acaricide, undergoes various degradation processes in the environment, primarily in soil and water. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the formation of its major metabolites, the influence of environmental factors, and the kinetics of its degradation. It includes a compilation of quantitative data, detailed experimental protocols for studying its degradation, and visual representations of the degradation pathways and experimental workflows to aid researchers in this field.

Introduction

This compound [O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) phosphorothioate] has been utilized in agriculture to control a range of pests.[1] However, its persistence and potential for transformation into other bioactive compounds in the environment are of significant concern. This guide synthesizes the current scientific understanding of the abiotic and biotic degradation pathways of this compound in soil and aquatic environments.

Degradation in Soil

The degradation of this compound in soil is a relatively rapid process, primarily driven by microbial activity. The persistence of this compound in soil is generally low, with reported half-lives (DT₅₀) being short.

Aerobic Soil Degradation

Under aerobic conditions, this compound is susceptible to rapid biodegradation. The typical aerobic soil half-life is approximately 1.8 days, with field dissipation half-lives being as short as 0.2 days.[2] A biodegradation half-life of 1.0-1.5 days at 22°C has also been reported, indicating that biodegradation is a key process in its dissipation from soil.[3]

Key Degradation Products in Soil

The primary degradation pathway in soil involves the oxidation of the sulfide group to form this compound sulfoxide, which is subsequently oxidized to this compound sulfone.[2] Other reported metabolites include des-O-methyl this compound, dimethyl phosphate, monomethylphosphate, and O,O-dimethyl phosphorothioate.[2]

Factors Influencing Soil Degradation

Several factors influence the rate of this compound degradation in soil:

-

Microbial Activity: The presence of a diverse and active microbial community is the main driver of this compound degradation.

-

Soil Type and Composition: Soil properties such as organic matter content, clay content, and pH can affect the adsorption and bioavailability of this compound to microorganisms.

-

Temperature and Moisture: Higher temperatures and optimal moisture content generally enhance microbial activity and, consequently, the degradation rate of pesticides.

Degradation in Water

In aquatic environments, this compound degradation occurs through hydrolysis and photolysis, with the rate being significantly influenced by pH and the presence of light.

Hydrolysis

This compound is susceptible to hydrolysis, especially under alkaline conditions. It is reported to be decomposed in strong acidic or alkaline media. The rate of hydrolysis is pH-dependent. At a pH of 4.5 and 30°C, a hydrolysis half-life of 36.5 days has been observed.

Photolysis

Aqueous photolysis of this compound is generally slow in the absence of a photosensitizer. However, in the presence of a photosensitizer like acetone, its degradation is significantly accelerated. The major photodegradation product identified in water is this compound sulfoxide.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Half-life of this compound in Soil

| Condition | Half-life (DT₅₀) | Temperature | Reference |

| Aerobic (Typical) | 1.8 days | Not Specified | |

| Aerobic (Field) | 0.2 days | Not Specified | |

| Aerobic | 1.0 - 1.5 days | 22°C |

Table 2: Half-life of this compound in Water

| Condition | pH | Temperature | Half-life (t₁/₂) | Reference |

| Hydrolysis | 4.5 | 30°C | 36.5 days | |

| Photolysis (distilled water + 2-4% methanol) | Not Specified | Not Specified | > 6 hours (2% degradation) |

Degradation Pathways

The degradation of this compound proceeds through a series of oxidation and hydrolysis reactions, leading to the formation of several intermediate and final products.

References

Metabolic Fate of Vamidothion: A Technical Guide for Researchers

An In-Depth Examination of Vamidothion Metabolism in Mammalian and Insect Systems

Introduction

This compound is a systemic organophosphate insecticide and acaricide previously utilized for controlling sucking insects and mites on various crops. Its efficacy is intrinsically linked to its metabolic activation and detoxification within target and non-target organisms. Understanding the metabolic fate of this compound is crucial for assessing its toxicological risk, developing effective pest management strategies, and informing drug development professionals about the biotransformation of organothiophosphate compounds. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in both mammalian and insect systems, details relevant experimental protocols, and presents visual representations of the key processes involved.

Mammalian Metabolism of this compound

In mammalian systems, the metabolism of this compound primarily occurs in the liver and is characterized by a bioactivation step followed by detoxification and excretion. The principal metabolic pathway involves the oxidation of the thioether sulfur atom.

The primary metabolic transformation of this compound is its oxidation to this compound sulfoxide[1]. This reaction is rapid and is considered a bioactivation step, as this compound sulfoxide is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. Further oxidation to this compound sulfone occurs to a much lesser extent, if at all, in mammalian systems[1].

The oxidation of this compound to its sulfoxide is primarily catalyzed by the cytochrome P450 monooxygenase system located in the liver microsomes[1]. In addition to oxidation, other minor metabolic pathways in mammals include demethylation and hydrolysis to phosphoric acid derivatives[2].

The metabolites of this compound, being more polar than the parent compound, are more readily excreted from the body, primarily through urine and feces.

Quantitative Data on this compound Metabolism in Mammals

| Metabolite | Chemical Formula | Typical Matrix for Detection | Quantitative Data (Illustrative) |

| This compound | C₈H₁₈NO₄PS₂ | Plasma, Tissues | Plasma C_max, T_1/2, AUC |

| This compound Sulfoxide | C₈H₁₈NO₅PS₂ | Plasma, Tissues, Urine, Feces | Peak concentration in plasma, % of total metabolites in urine |

| This compound Sulfone | C₈H₁₈NO₆PS₂ | Tissues, Urine, Feces | Generally reported as not detected or in trace amounts |

| Demethyl this compound | C₇H₁₆NO₄PS₂ | Urine, Feces | % of administered dose |

| Phosphoric Acid Derivatives | Variable | Urine, Feces | % of administered dose |

Insect Metabolism of this compound

The metabolism of organophosphate insecticides in insects shares similarities with that in mammals, involving both activation and detoxification pathways. However, the relative rates and efficiencies of these pathways can differ significantly, contributing to the selective toxicity of these compounds.

Similar to mammals, the primary metabolic pathway of this compound in insects is likely the oxidative conversion to this compound sulfoxide, the active acetylcholinesterase inhibitor. This bioactivation is also mediated by cytochrome P450 monooxygenases[3].

Insects possess robust detoxification enzyme systems that play a crucial role in insecticide resistance. These include cytochrome P450s, which can further metabolize this compound and its sulfoxide, and glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to the insecticide or its metabolites, leading to their detoxification and excretion. While GSTs show moderate activity towards the thio-analogue of this compound, their activity towards this compound itself is reported to be low in some studies. However, the role of GSTs in the detoxification of various organophosphates in insects is well-documented and likely contributes to the overall metabolic fate of this compound in these organisms.

Comparative Quantitative Data on this compound Metabolism in Insects

Specific quantitative data on the metabolic fate of this compound in insect species is scarce in the available literature. A comparative analysis with mammalian data would require measurements of metabolite levels in insect tissues and excreta, as well as the kinetic parameters of the key metabolic enzymes. The following table outlines the key metabolites and the desirable quantitative data for a comparative study.

| Metabolite | Typical Matrix for Detection | Quantitative Data (Illustrative) |

| This compound | Whole body homogenate, Hemolymph | Half-life in vivo |

| This compound Sulfoxide | Whole body homogenate, Hemolymph | Peak concentration after exposure |

| Glutathione Conjugates | Excreta (e.g., frass) | % of total metabolites |

| Hydrolytic Products | Whole body homogenate, Excreta | % of administered dose |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research in metabolic studies. The following sections provide generalized methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is adapted from general procedures for studying the in vitro metabolism of xenobiotics.

1. Preparation of Liver Microsomes:

- Euthanize the experimental animal (e.g., rat) and perfuse the liver with ice-cold saline to remove blood.

- Excise the liver, weigh it, and homogenize it in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris and mitochondria.

- Transfer the supernatant (S9 fraction) to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

2. Incubation Assay:

- Prepare incubation mixtures in microcentrifuge tubes containing:

- Liver microsomes (e.g., 0.5 mg/mL protein)

- This compound (at various concentrations to determine enzyme kinetics)

- An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

- Phosphate buffer to bring the final volume to a set amount (e.g., 1 mL).

- Pre-incubate the mixture at 37°C for a few minutes before adding the NADPH-generating system to start the reaction.

- Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

- Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

3. Sample Analysis:

- Centrifuge the quenched reaction mixture to pellet the protein.

- Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using LC-MS/MS.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of this compound and its metabolites in biological matrices.

1. Sample Preparation (e.g., from in vitro incubation or urine):

- Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix and remove interfering substances.

- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a reverse-phase C18 column.

- Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

- Mass Spectrometry (MS/MS):

- Use an electrospray ionization (ESI) source in positive ion mode.

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

- Optimize the precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone.

3. Data Analysis:

- Quantify the analytes by comparing their peak areas to a standard curve prepared with certified reference materials.

- Calculate the rate of metabolism or the concentration of metabolites in the original sample.

Mandatory Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound in mammalian and insect systems.

Experimental Workflow

Caption: General experimental workflow for studying this compound metabolism.

Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound sulfoxide.

Conclusion

The metabolic fate of this compound in mammalian systems is primarily dictated by its oxidation to the more potent acetylcholinesterase inhibitor, this compound sulfoxide, a reaction catalyzed by cytochrome P450 enzymes. Further oxidation to the sulfone is minimal. In insects, similar oxidative activation occurs, but detoxification pathways, including further metabolism by cytochrome P450s and conjugation by glutathione S-transferases, are crucial in determining the insecticide's efficacy and the development of resistance.

A significant gap exists in the publicly available literature regarding detailed quantitative data on the pharmacokinetics and excretion of this compound and its metabolites in both mammals and insects. Furthermore, comprehensive, replicable experimental protocols are not readily accessible. Future research should focus on generating this quantitative data to enable more accurate risk assessments and to provide a clearer comparative understanding of this compound's metabolic fate across different species. This will be invaluable for the broader fields of toxicology, pest management, and the development of safer and more effective chemical compounds.

References

Acetylcholinesterase Inhibition Kinetics by Vamidothion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamidothion, an organophosphate insecticide, exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth overview of the kinetics of AChE inhibition by this compound and its active metabolite, this compound sulfoxide. It details the underlying biochemical mechanisms, comprehensive experimental protocols for kinetic analysis, and a framework for data presentation. The guide is intended to serve as a resource for researchers and professionals involved in toxicology, pharmacology, and the development of novel therapeutic agents.

Introduction

This compound is a systemic organophosphate insecticide and acaricide used to control piercing and sucking pests on various crops[1]. Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE)[2][3]. AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses, which is essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity[4].

In mammals and plants, this compound is metabolized to this compound sulfoxide, a more potent inhibitor of AChE. This metabolic activation is a crucial aspect of its toxicity. Understanding the kinetics of AChE inhibition by both the parent compound and its metabolite is vital for assessing its toxicological profile and for the development of potential antidotes.

Mechanism of Action: Metabolic Activation and Acetylcholinesterase Inhibition

The inhibitory action of this compound on acetylcholinesterase is a multi-step process that begins with its metabolic activation.

2.1. Metabolic Activation of this compound

This compound itself is a relatively weak inhibitor of AChE. Its toxicity is significantly enhanced through oxidative metabolism, primarily by cytochrome P450 enzymes in the liver, to its sulfoxide derivative. This process, known as bioactivation, converts the thionate group (P=S) to an oxon group (P=O), which is more electrophilic and reactive towards the active site of AChE.

2.2. Irreversible Inhibition of Acetylcholinesterase

Organophosphates, including this compound sulfoxide, act as irreversible inhibitors of AChE. The inhibition mechanism involves the phosphorylation of a serine residue within the catalytic triad of the enzyme's active site. This forms a stable covalent bond between the phosphorus atom of the inhibitor and the serine hydroxyl group, rendering the enzyme inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the clinical signs of organophosphate poisoning.

Quantitative Data on AChE Inhibition by this compound

For illustrative purposes, the following table outlines the key kinetic parameters that would be determined in such an experimental investigation and provides hypothetical values to demonstrate how the data would be presented.

| Compound | IC50 (nM) | Ki (nM) | Kon (M⁻¹min⁻¹) | Koff (min⁻¹) | Inhibition Type |

| This compound | 1500 | 800 | 1.2 x 10⁵ | 0.096 | Progressive |

| This compound Sulfoxide | 50 | 25 | 3.5 x 10⁷ | 0.088 | Irreversible |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols for Determining AChE Inhibition Kinetics

The following is a detailed methodology for an in vitro assay to determine the inhibition kinetics of this compound and its metabolites on acetylcholinesterase, based on established protocols for organophosphate inhibitors.

4.1. Principle

The assay is based on the Ellman method, a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.

4.2. Materials and Reagents

-

Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) or erythrocyte ghosts prepared from whole blood.

-

Substrate: Acetylthiocholine iodide (ATCh)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Inhibitors: this compound and this compound Sulfoxide

-

Buffer: 0.1 M Phosphate buffer, pH 8.0

-

Solvent for Inhibitors: Ethanol or DMSO (ensure final concentration does not affect enzyme activity)

-

Equipment: Spectrophotometer (plate reader or cuvette-based), 96-well microplates (if applicable), incubator, and calibrated pipettes.

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

-

Prepare stock solutions of ATCh and DTNB in the phosphate buffer. The final concentrations in the assay will typically be in the range of 0.5-1.0 mM for ATCh and 0.3-0.5 mM for DTNB.

-

Prepare a stock solution of the AChE enzyme in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare serial dilutions of this compound and this compound sulfoxide in a suitable solvent.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 10 µL of the test inhibitor solution at various concentrations (or solvent for the control wells).

-

Add 10 µL of the AChE solution. Include a blank control with all reagents except the enzyme.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the ATCh solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

-

4.5. Data Analysis

-

Calculate the rate of reaction (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determine the kinetic parameters (Ki, Kon, Koff) by performing more advanced kinetic studies, such as progress curve analysis or varying the pre-incubation times with the inhibitor. These analyses often require specialized software for fitting the data to appropriate kinetic models. For organophosphates, which are time-dependent inhibitors, the bimolecular rate constant (ki) is a key parameter to determine.

Conclusion

This compound's toxicity is primarily mediated by the irreversible inhibition of acetylcholinesterase by its active metabolite, this compound sulfoxide. A thorough understanding of the kinetics of this inhibition is essential for a complete toxicological assessment. While specific kinetic constants for this compound are not widely published, established methodologies, such as the Ellman assay, provide a robust framework for their determination. The detailed experimental protocol and data analysis guide presented here offer a comprehensive approach for researchers to investigate the inhibitory properties of this compound and other organophosphate compounds. Such studies are critical for advancing our knowledge in toxicology and for the development of effective countermeasures against organophosphate poisoning.

References

- 1. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]

Ecotoxicological Profile of Vamidothion: A Technical Guide for Researchers

An In-depth Examination of the Effects of Vamidothion on Non-target Aquatic Organisms

Introduction

This compound is a systemic organophosphate insecticide and acaricide used to control piercing and sucking pests in a variety of crops.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] The widespread use of this compound raises concerns about its potential impact on non-target organisms, particularly in aquatic ecosystems, which can become contaminated through runoff and spray drift. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of non-target aquatic organisms, including fish, invertebrates, and algae. It is intended for researchers, scientists, and professionals in drug development and environmental toxicology, offering detailed data, experimental protocols, and insights into the mechanisms of toxicity.

Acute and Chronic Toxicity of this compound

The toxicity of this compound to aquatic organisms is typically assessed through standardized laboratory bioassays that determine the concentration of the chemical that is lethal to 50% of the test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified period. Chronic toxicity is evaluated by determining the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) over longer exposure periods, often encompassing sensitive life stages like reproduction and growth.

Data Presentation: Quantitative Toxicity Data for this compound

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Fish

| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Cyprinus carpio (Common Carp) | 96 | LC50 | 43.17 | [3] |

| Danio rerio (Zebrafish) | 96 | LC50 | >100 | [4] |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilization) | 0.388 | |

| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 0.005 | |

| Daphnia magna (Water Flea) | 21 days | LOEC (Reproduction) | 0.01 | |

| Ceriodaphnia dubia | 7 days | NOEC (Reproduction) | Data not available for this compound | |

| Ceriodaphnia dubia | 7 days | LOEC (Reproduction) | Data not available for this compound |

Table 3: Toxicity of this compound to Aquatic Algae

| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Pseudokirchneriella subcapitata | 72 | EC50 (Growth Inhibition) | 100 | |

| Scenedesmus subspicatus | 72 | EC50 (Growth Inhibition) | Data not available for this compound |

Sublethal Ecotoxicological Effects of this compound

Beyond acute lethality, sublethal concentrations of this compound can induce a range of adverse effects in aquatic organisms, impacting their physiology, biochemistry, and behavior. These effects can have long-term consequences for the health and sustainability of aquatic populations.

Neurotoxicity: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and ultimately death. Sublethal inhibition of AChE can lead to various behavioral abnormalities in fish, such as erratic swimming and lethargy. Studies have shown that brain AChE inhibition levels greater than 70% are often associated with mortality in fish.

Oxidative Stress

Exposure to this compound can induce oxidative stress in aquatic organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive products. ROS can damage vital cellular components such as lipids, proteins, and DNA.

Key biomarkers used to assess oxidative stress include:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.

-

Malondialdehyde (MDA): A marker of lipid peroxidation, which is the oxidative degradation of lipids.

Studies on other organophosphates have shown a dose-dependent increase in MDA levels and alterations in the activities of SOD, CAT, and GPx in fish tissues following exposure.

Genotoxicity

This compound and other organophosphates have the potential to cause genotoxicity, which is damage to the genetic material (DNA) of an organism. Genotoxic effects can include DNA strand breaks, chromosomal aberrations, and mutations. The Comet assay and the micronucleus test are commonly used methods to assess DNA damage in fish erythrocytes. Studies have shown a dose-dependent increase in DNA damage in fish exposed to pesticide mixtures.

Experimental Protocols

Standardized experimental protocols are crucial for ensuring the reliability and comparability of ecotoxicological data. The following sections provide detailed methodologies for key experiments used to assess the toxicity of this compound to non-target aquatic organisms, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (Based on OECD Guideline 203)

Objective: To determine the 96-hour LC50 of this compound for a selected fish species.

Test Organism: A suitable freshwater fish species such as Zebrafish (Danio rerio) or Common Carp (Cyprinus carpio).

Experimental Workflow:

Methodology:

-

Test Chambers: Use glass aquaria of sufficient size to accommodate the test fish.

-

Dilution Water: Use reconstituted soft water or other water of known quality. For Cyprinus carpio, a temperature of 23 ± 1 °C, pH of 7.6 ± 0.3, and a 14:10 h light-dark cycle are recommended.

-

Test Concentrations: A range-finding test should be conducted to determine the appropriate concentration range for the definitive test. The definitive test should include at least five concentrations in a geometric series and a control.

-

Loading: The loading of fish should not exceed 0.8 g/L.

-

Feeding: Fish should not be fed for 24 hours prior to and during the test.

-

Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Water Quality: Dissolved oxygen, pH, and temperature should be measured daily in each test chamber.

-

Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Daphnia magna Acute Immobilization Test (Based on OECD Guideline 202)

Objective: To determine the 48-hour EC50 of this compound for Daphnia magna.

Test Organism: Daphnia magna neonates (less than 24 hours old).

Methodology:

-

Test Chambers: Use small glass beakers or vials.

-

Dilution Water: Use reconstituted moderately hard water. The pH should be between 7.4 and 8.5, and the total hardness between 140 and 320 mg/L as CaCO3.

-

Test Concentrations: A range-finding test is followed by a definitive test with at least five this compound concentrations in a geometric series and a control.

-

Test Organisms: Use at least 20 daphnids per concentration, divided among at least four replicates.

-

Exposure Conditions: The test is conducted at 20 ± 2 °C with a 16-hour light: 8-hour dark photoperiod.

-

Feeding: Daphnids are not fed during the test.

-

Observations: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

Objective: To determine the 72-hour EC50 of this compound for a selected freshwater alga.

Test Organism: An exponentially growing culture of a green alga such as Pseudokirchneriella subcapitata.

Methodology:

-

Test Chambers: Use glass flasks or microplates.

-

Culture Medium: Use a standard algal growth medium.

-

Test Concentrations: A minimum of five this compound concentrations in a geometric series and a control are used.

-

Inoculum: A low initial cell concentration (e.g., 10^4 cells/mL for P. subcapitata) is used to allow for exponential growth.

-

Incubation: The test vessels are incubated at a constant temperature (e.g., 24 ± 2 °C) under continuous, uniform illumination for 72 hours.

-

Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The growth rate and yield are calculated for each concentration. The 72-hour EC50 for growth inhibition is then determined.

Conclusion

This compound exhibits significant toxicity to a range of non-target aquatic organisms. Its primary mode of action, acetylcholinesterase inhibition, can lead to neurotoxic effects at both lethal and sublethal concentrations. Furthermore, this compound can induce oxidative stress and genotoxicity, posing additional risks to the long-term health of aquatic populations. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and environmental professionals working to understand and mitigate the ecotoxicological impacts of this pesticide. Further research is warranted to expand the toxicity database for this compound, particularly concerning chronic effects on a wider variety of species, and to further elucidate the complex signaling pathways involved in its sublethal toxicity.

References

Vamidothion: A Historical and Technical Overview of its Agricultural Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamidothion is an organophosphate insecticide and acaricide that was historically used to control a range of sucking and piercing pests on various agricultural crops. As a systemic pesticide, it is absorbed and translocated within the plant, providing protection from the inside out. This technical guide provides an in-depth overview of the historical applications of this compound, its mode of action, quantitative efficacy, and the experimental protocols used in its study. Due to concerns regarding its toxicity, the use of this compound has been discontinued in many regions, including the European Union and the United States[1].

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C8H18NO4PS2. It is readily soluble in many organic solvents but has low solubility in water. Key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | O,O-dimethyl S-{2-[(1-methyl-2-methylamino-2-oxoethyl)sulfanyl]ethyl} phosphorothioate |

| CAS Number | 2275-23-2 |

| Molecular Weight | 287.34 g/mol |

| Melting Point | 46-48 °C |

| Water Solubility | 4 g/L at 25 °C |

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects[1]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors. This results in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by this compound.

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Historical Agricultural Applications and Efficacy

This compound was primarily used as a systemic insecticide and acaricide to control a variety of sucking pests on numerous crops.

Target Pests and Crops

| Target Pest | Crops |

| Aphids (including woolly apple aphid) | Apples, Pears, Hops, Potatoes, Sugar beet, Cereals, Cotton, Ornamentals |

| Mites | Fruit trees, Hops, Ornamentals |

| Leafhoppers | Rice, Cotton |

| Thrips | Cotton, Ornamentals |

| Whiteflies | Cotton, Ornamentals |

Application Rates and Efficacy

Application rates of this compound varied depending on the crop, target pest, and local regulations. The following table summarizes some of the historically reported application rates and efficacy data.

| Crop | Pest | Application Rate (a.i.) | Efficacy | Reference |

| Apple | Woolly apple aphid | 40-50 g/100 L | Good to excellent control | [2] |

| Hops | Aphids | 50 g/100 L | Effective control | [2] |

| Sugar Beet | Aphids | 0.4-0.5 kg/ha | Effective control | [2] |

| Rice | Leafhoppers | 600 g/ha | Effective control |

Residue Levels in Crops

As a systemic insecticide, residues of this compound and its metabolites could be found in treated crops. The levels of these residues decline over time after application.

| Crop | Application Rate (a.i.) | Days After Last Application | Residue Level (ppm) |

| Apples | 50 g/100 L | 14 | 1.2 |

| Apples | 50 g/100 L | 28 | 0.8 |

| Pears | 40 g/100 L | 21 | 0.5 |

| Hops (dry) | 50 g/100 L | 35 | < 0.1 |

Experimental Protocols

This compound Residue Analysis in Plant Material (General Protocol)

This protocol outlines a general method for the determination of this compound residues in plant materials using gas chromatography.

Caption: Generalized workflow for this compound residue analysis in plant samples.

1. Sample Preparation:

-

A representative sample of the plant material (e.g., fruit, leaves) is collected and homogenized to ensure uniformity.

2. Extraction:

-

A known weight of the homogenized sample is extracted with a suitable organic solvent, such as acetonitrile, to isolate the pesticide residues. This is often done using a high-speed blender or shaker.

3. Clean-up:

-

The extract is then subjected to a clean-up step to remove interfering substances like pigments, sugars, and lipids. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 is a common technique.

4. Concentration and Reconstitution:

-

The cleaned-up extract is concentrated, often by evaporating the solvent under a gentle stream of nitrogen. The residue is then redissolved in a small, known volume of a suitable solvent for injection into the gas chromatograph.

5. Gas Chromatography (GC) Analysis:

-

The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column and a detector sensitive to organophosphorus compounds, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

6. Quantification:

-

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from standards of known concentrations.

Acetylcholinesterase Activity Assay in Insects

This protocol describes a colorimetric method to determine the activity of acetylcholinesterase in insects and assess the inhibitory effect of this compound. This method is based on the Ellman assay.

1. Enzyme Extraction:

-

Insects are homogenized in a cold buffer solution (e.g., phosphate buffer) to extract the proteins, including acetylcholinesterase.

-

The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.

2. Assay Procedure:

-

The reaction mixture is prepared in a microplate well or a cuvette and typically contains:

-

The enzyme extract.

-

A buffer solution to maintain optimal pH.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

-

The substrate, acetylthiocholine iodide (ATCI).

-

-

For inhibition studies, the enzyme extract is pre-incubated with different concentrations of this compound before adding the substrate.

3. Measurement:

-

AChE hydrolyzes ATCI to thiocholine and acetate.

-

The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.

-

The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer or a microplate reader.

4. Data Analysis:

-

The enzyme activity is calculated from the rate of change in absorbance.

-

For inhibition studies, the percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Acute Oral Toxicity (LD50) Determination in Rats (General Protocol)

This protocol outlines the general steps for determining the median lethal dose (LD50) of a substance like this compound in rats.

1. Animal Selection and Acclimatization:

-

Healthy, young adult rats of a specific strain are selected.

-

The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Dose Preparation and Administration:

-

This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

A range of doses is prepared.

-

A single dose is administered to each group of animals via oral gavage. A control group receives only the vehicle.

3. Observation:

-

The animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.

-

Observations include changes in behavior, appearance, weight, and any signs of illness.

4. Data Collection and Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Conclusion

This compound was a historically significant organophosphate insecticide and acaricide used to protect a variety of crops from sucking pests. Its efficacy stemmed from its systemic nature and its potent inhibition of acetylcholinesterase. However, due to its toxicity profile, its use has been largely phased out in many parts of the world. The technical information and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the fields of agriculture, toxicology, and drug development, serving as a valuable historical reference and a basis for understanding the properties and assessment of similar compounds.

References

Stereospecific Activity of Vamidothion Optical Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamidothion, a systemic organophosphate insecticide and acaricide, possesses a chiral center in its structure, leading to the existence of optical isomers. This technical guide explores the stereospecific activity of these isomers, focusing on their differential insecticidal and anticholinesterase activities. While commercially available this compound is a racemic mixture, evidence suggests that the biological activity may reside predominantly in one of the enantiomers. This guide summarizes the available data on the stereosepecificity of this compound, outlines key experimental protocols for isomer separation and activity assessment, and visualizes the relevant biochemical pathways and experimental workflows. Understanding the stereospecific activity of this compound is crucial for developing more effective and potentially safer pesticide formulations.

Introduction

This compound is an organothiophosphate insecticide and acaricide effective against a range of piercing and sucking pests.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1] The this compound molecule contains a chiral center at the carbon atom in the propionamide side chain, resulting in two enantiomers, designated as the (R)- and (S)-isomers. It is well-established that the stereochemistry of chiral pesticides can significantly influence their biological activity, with one enantiomer often exhibiting greater efficacy or different toxicological properties than the other.

Data Presentation: Quantitative Activity of this compound Isomers

Due to the limited availability of specific quantitative data in the public domain, the following tables are presented as illustrative examples of how such data would be structured for a comparative analysis of this compound optical isomers. These tables are intended to serve as a template for researchers investigating the stereospecific activity of this compound.

Table 1: Illustrative Insecticidal Activity of this compound Optical Isomers against Aphis gossypii (Cotton Aphid)

| Compound | Isomer | LD50 (µ g/aphid ) | Relative Potency |

| This compound | Racemic | Data not available | Data not available |

| This compound | (R)-Isomer | Data not available | Data not available |

| This compound | (S)-Isomer | Data not available | Data not available |

Table 2: Illustrative Anticholinesterase Activity of this compound Optical Isomers

| Compound | Isomer | Target Enzyme | IC50 (µM) | Relative Potency |

| This compound | Racemic | Acetylcholinesterase | Data not available | Data not available |

| This compound | (R)-Isomer | Acetylcholinesterase | Data not available | Data not available |

| This compound | (S)-Isomer | Acetylcholinesterase | Data not available | Data not available |

Experimental Protocols